[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)
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Description
[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.615. The purity is usually 95%.
BenchChem offers high-quality [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of CS-0099000 is uPA (Urokinase Plasminogen Activator) . uPA is a serine protease that plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in cancer metastasis. By inhibiting uPA, CS-0099000 can potentially prevent the spread of cancer cells .
Mode of Action
CS-0099000 acts as a uPA inhibitor . It binds to the uPA, preventing it from catalyzing the conversion of plasminogen to plasmin. This inhibition disrupts the process of extracellular matrix degradation, thereby hindering the metastasis of cancer cells .
Biochemical Pathways
Given its role as a upa inhibitor, it is likely to impact theplasminogen activation pathway . By inhibiting uPA, CS-0099000 prevents the conversion of plasminogen to plasmin, a key enzyme in the degradation of the extracellular matrix. This could potentially disrupt the pathways involved in cell migration and tissue remodeling, which are critical for cancer metastasis .
Pharmacokinetics
Understanding the pharmacokinetics of a drug is crucial in drug development as it influences the drug’s bioavailability and therapeutic effect .
Result of Action
The inhibition of uPA by CS-0099000 can potentially lead to a decrease in cancer cell metastasis . By preventing the degradation of the extracellular matrix, the movement and spread of cancer cells may be hindered .
Properties
IUPAC Name |
[2-[(1R)-1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36F12P2.C5H10.2CH3.Fe/c1-21-9-22(2)12-30(11-21)53(31-13-23(3)10-24(4)14-31)35-8-6-7-34(35)25(5)52(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;;;/h9-20,25,34-35H,6-8H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t25-,34?,35?;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISQVDZVPGTKC-KUDHLDFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2C(C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2CCCC2[C@@H](C)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C)C)C.C1CCCC1.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52F12FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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